3-[(2-Bromoacetyl)amino]-N-ethylbenzamide
Overview
Description
3-[(2-Bromoacetyl)amino]-N-ethylbenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a bromoacetyl group attached to an amino-substituted benzamide ring, which is further modified with an ethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Bromoacetyl)amino]-N-ethylbenzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce the bromoacetyl group.
Amination: The bromoacetyl benzamide is then subjected to amination to introduce the amino group.
Ethylation: Finally, the amino group is ethylated to produce the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.
Chemical Reactions Analysis
Types of Reactions: 3-[(2-Bromoacetyl)amino]-N-ethylbenzamide can undergo various chemical reactions, including:
Oxidation: The bromoacetyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the bromoacetyl group.
Substitution: The bromoacetyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used to substitute the bromoacetyl group, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Amino derivatives without the bromoacetyl group.
Substitution: Compounds with different functional groups replacing the bromoacetyl group.
Scientific Research Applications
3-[(2-Bromoacetyl)amino]-N-ethylbenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-[(2-Bromoacetyl)amino]-N-ethylbenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-[(2-Bromoacetyl)amino]-N-ethylbenzamide is similar to other bromoacetyl derivatives and benzamide compounds. its unique combination of functional groups and structural features sets it apart. Some similar compounds include:
3-(Bromoacetyl)coumarins: These compounds share the bromoacetyl group but have different core structures.
N-ethylbenzamide derivatives: These compounds have similar ethyl and benzamide groups but lack the bromoacetyl functionality.
Properties
IUPAC Name |
3-[(2-bromoacetyl)amino]-N-ethylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c1-2-13-11(16)8-4-3-5-9(6-8)14-10(15)7-12/h3-6H,2,7H2,1H3,(H,13,16)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCZGYAZYKQFAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)NC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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